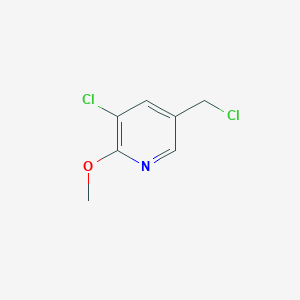

3-Chloro-5-(chloromethyl)-2-methoxypyridine

Beschreibung

The exact mass of the compound 3-Chloro-5-(chloromethyl)-2-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-5-(chloromethyl)-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(chloromethyl)-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-chloro-5-(chloromethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCQLBTVVVCJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260126 | |

| Record name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227516-74-6 | |

| Record name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227516-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-(chloromethyl)-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)-2-methoxypyridine

Introduction

3-Chloro-5-(chloromethyl)-2-methoxypyridine, bearing the CAS number 1227516-74-6, is a halogenated and substituted pyridine derivative with significant potential as a versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1] The strategic arrangement of its functional groups—a reactive chloromethyl group, an electron-withdrawing chloro group, and an electron-donating methoxy group—on the pyridine scaffold imparts a unique chemical reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.[2][3] This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, potential applications in drug discovery, and essential safety and handling protocols, designed for researchers, scientists, and professionals in drug development.

Chemical Properties and Reactivity

The chemical behavior of 3-Chloro-5-(chloromethyl)-2-methoxypyridine is dictated by the interplay of its substituents on the pyridine ring. The pyridine nitrogen itself is basic, though its basicity is modulated by the electronic effects of the attached groups.[4] The methoxy group at the 2-position is electron-donating through resonance, while the chloro group at the 3-position is electron-withdrawing inductively. The chloromethyl group at the 5-position is a key reactive handle, susceptible to nucleophilic substitution reactions.[3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1227516-74-6 | [1] |

| Molecular Formula | C₇H₇Cl₂NO | [1] |

| Molecular Weight | 192.04 g/mol | Inferred |

| InChI Key | UNCQLBTVVVCJFQ-UHFFFAOYSA-N | [1] |

| Physical Form | Not specified; likely a solid or liquid | Inferred |

The primary mode of reactivity for this compound is centered around the chloromethyl group, which serves as an excellent electrophile for the introduction of the pyridylmethyl moiety into various molecules.[3] This reactivity is somewhat attenuated compared to 2- and 4-chloromethylpyridines due to the absence of direct resonance stabilization of the transition state by the pyridine nitrogen. Nevertheless, it readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions.

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of 3-Chloro-5-(chloromethyl)-2-methoxypyridine is not extensively documented in publicly available literature, a plausible and logical synthetic route can be devised based on established pyridine chemistry. The proposed multi-step synthesis commences with a suitable commercially available pyridine derivative, such as 3-chloro-2-methoxypyridine, and proceeds through a hydroxymethylation or a related functional group introduction at the 5-position, followed by chlorination of the resulting alcohol.

An alternative and potentially more direct approach would be the chloromethylation of a 3-chloro-2-methoxypyridine precursor, though this reaction can sometimes be challenging to control and may lead to side products. A more controlled synthesis would likely involve the introduction of a hydroxymethyl group, followed by its conversion to the chloromethyl group.

Caption: Proposed synthetic pathway for 3-Chloro-5-(chloromethyl)-2-methoxypyridine.

Experimental Protocol (Hypothetical)

Step 1: Formylation of 3-Chloro-2-methoxypyridine

-

To a solution of 3-chloro-2-methoxypyridine (1.0 eq) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere, cool the reaction mixture to -78 °C.

-

Slowly add a strong base such as n-butyllithium (1.1 eq) and stir for 1 hour to facilitate lithiation at the 5-position.

-

Add a formylating agent like N,N-dimethylformamide (DMF) (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield 3-chloro-5-formyl-2-methoxypyridine.

Step 2: Reduction to 3-Chloro-5-hydroxymethyl-2-methoxypyridine

-

Dissolve the 3-chloro-5-formyl-2-methoxypyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C and add a reducing agent like sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Dry the organic layer and concentrate to obtain 3-chloro-5-hydroxymethyl-2-methoxypyridine, which can be used in the next step without further purification.

Step 3: Chlorination to 3-Chloro-5-(chloromethyl)-2-methoxypyridine

-

To a solution of 3-chloro-5-hydroxymethyl-2-methoxypyridine (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add a chlorinating agent such as thionyl chloride (1.2 eq) dropwise.[5]

-

Stir the reaction at room temperature for several hours.

-

Carefully quench the reaction with ice-water and neutralize with a mild base.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield 3-chloro-5-(chloromethyl)-2-methoxypyridine.

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, with the pyridine scaffold being a common feature in numerous approved drugs.[6] The title compound, with its array of functional groups, serves as a valuable intermediate for creating libraries of novel compounds for biological screening.

The chloromethyl group allows for the facile introduction of the pyridyl moiety into molecules containing nucleophilic centers, such as amines, phenols, and thiols. This is a common strategy in drug design to explore the structure-activity relationship (SAR) by modifying peripheral groups. The chloro and methoxy groups on the pyridine ring can influence the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, and can also participate in crucial binding interactions with biological targets.[7]

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

Table 2: General Safety Precautions for Chloromethylpyridines

| Precaution | Details | Source(s) |

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. | [8] |

| Handling | Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors. | [11] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. | [8] |

| First Aid (Skin Contact) | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. | [9] |

| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [9] |

| First Aid (Inhalation) | Move the exposed individual to fresh air. If not breathing, give artificial respiration. | [11] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [11] |

Conclusion

3-Chloro-5-(chloromethyl)-2-methoxypyridine is a chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its value lies in the versatile reactivity of the chloromethyl group, which, in combination with the other substituents on the pyridine ring, allows for the strategic construction of complex molecules. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, handling, and application based on the established chemistry of related pyridine derivatives.

References

Sources

- 1. 3-chloro-5-(chloromethyl)-2-methoxypyridine | 1227516-74-6 [sigmaaldrich.com]

- 2. Wholesale 3-CHLORO-2-METHOXYPYRIDINE CAS:13472-84-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

3-Chloro-5-(chloromethyl)-2-methoxypyridine physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(chloromethyl)-2-methoxypyridine and Its Analogs

Abstract: 3-Chloro-5-(chloromethyl)-2-methoxypyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As a functionalized heterocyclic compound, its physical properties are critical determinants of its reactivity, solubility, and handling characteristics in a laboratory setting. This guide provides a comprehensive overview of the known structural information for this compound. Due to the limited availability of experimental data in public literature, this document employs a comparative analysis approach, presenting the physical properties of structurally related analogs to provide a predictive framework for researchers. Furthermore, it details standardized experimental methodologies for the determination of key physical properties and outlines a robust workflow for the spectroscopic characterization of novel pyridine derivatives.

Structural and Predicted Properties of the Target Compound

3-Chloro-5-(chloromethyl)-2-methoxypyridine is a distinct chemical entity for which detailed experimental physical data is not widely published.[1] However, its fundamental structural and predicted properties have been established and are crucial for any scientific investigation.

Table 1: Core Structural and Predicted Data for 3-chloro-5-(chloromethyl)-2-methoxypyridine

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂NO | [1] |

| Molecular Weight | 192.04 g/mol | [2] |

| Monoisotopic Mass | 190.99046 Da | [1] |

| SMILES | COC1=C(C=C(C=N1)CCl)Cl | [1] |

| InChI | InChI=1S/C7H7Cl2NO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3 | [1] |

| Predicted XlogP | 2.2 | [1] |

Note: The molecular weight of 192.04 is for the isomer 3-Chloro-2-(chloromethyl)-5-methoxypyridine, which is identical to the target compound.[2]

Comparative Analysis of Physicochemical Properties

To estimate the physical properties of the target compound, it is instructive to examine the experimentally determined properties of its close structural analogs. The presence and position of the chloro, chloromethyl, and methoxy groups on the pyridine ring influence properties such as melting point, boiling point, and solubility.

Table 2: Physical Properties of Structurally Related Pyridine Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | 162.02 | 37 - 42 | 267.1 (rough estimate) | Insoluble in water, Partly miscible[3][4] |

| 3-Chloro-2-methoxypyridine | C₆H₆ClNO | 143.57 | N/A (Liquid) | 53 °C @ 3 mmHg | Not specified |

| 3-Bromo-5-chloro-2-methoxypyridine | C₆H₅BrClNO | 222.46 | 49.0 - 53.0 | Not specified | Not specified |

Field Insights: The data from these analogs allows for reasoned estimations. 2-Chloro-5-(chloromethyl)pyridine, which shares the key chloromethyl and chloro substituents, is a solid at room temperature with a relatively low melting point.[4] In contrast, 3-Chloro-2-methoxypyridine, which shares the chloro and methoxy groups, is a liquid.[5] The target compound, 3-Chloro-5-(chloromethyl)-2-methoxypyridine, incorporates features of both and has a higher molecular weight than either analog. Therefore, it is likely to be a solid at room temperature with a melting point potentially in a similar or slightly higher range than 2-Chloro-5-(chloromethyl)pyridine. Its solubility in water is expected to be low, consistent with its analogs.[3][4]

Methodologies for Physical and Spectroscopic Characterization

For any novel or sparsely documented compound, rigorous characterization is the first principle. The following protocols represent standard, self-validating systems for determining key physical and structural properties.

Workflow for Structural Elucidation

Before measuring physical properties, the chemical identity and purity of the synthesized compound must be unequivocally confirmed. A multi-faceted spectroscopic approach is essential for this verification.[6]

Caption: Workflow for Spectroscopic Structure Verification.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: Ensure the sample of 3-Chloro-5-(chloromethyl)-2-methoxypyridine is thoroughly dried and free of solvent. Grind the crystalline sample into a fine powder.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Protocol:

-

For an unknown compound, perform a rapid preliminary heating (~10-20 °C/min) to find an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Observation & Reporting: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Experimental Protocol: Solubility Assessment

Understanding solubility is critical for reaction setup, purification, and formulation development.

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Dichloromethane, Hexane).

-

Sample Preparation: Add approximately 10 mg of the compound to a test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Observation: Agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Classification:

-

Soluble: The entire solid dissolves, leaving a clear solution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of the solid dissolves.[4]

-

Safety, Handling, and Storage

Given the compound's structure as a chlorinated pyridine derivative, prudent safety measures based on analogs are required.

-

Personal Protective Equipment (PPE): Always wear protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

-

Toxicological Hazards: Analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[7] They can cause skin irritation, serious eye irritation, and respiratory irritation.[7][8] Direct contact should be avoided.

-

Handling: Avoid creating dust if the material is a solid.[7] Use dry clean-up procedures for spills.[7] Ensure containers are kept securely sealed when not in use.[3]

-

Storage: Store in a cool, well-ventilated place, locked up, and away from incompatible materials such as strong oxidizing agents.[8] Based on a similar compound, storage at 2-8°C in a dry environment is recommended for long-term stability.[2]

Conclusion

While direct experimental data for 3-Chloro-5-(chloromethyl)-2-methoxypyridine remains scarce, a robust scientific picture can be formed through the analysis of its molecular structure and comparison with related analogs. The provided methodologies for characterization and handling offer a sound basis for researchers and drug development professionals to work with this compound safely and effectively. The structural confirmation workflow is a critical prerequisite to any further investigation, ensuring the integrity of all subsequent data.

References

- Apollo Scientific. (2023, July 7). 3-(Chloromethyl)

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine.

- Fisher Scientific. (2012, July 6). SAFETY DATA SHEET: 3-Chloro-2-methoxypyridine-4-boronic acid.

- BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine.

-

PubChemLite. (n.d.). 3-chloro-5-(chloromethyl)-2-methoxypyridine. Retrieved from [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-(chloromethyl)

-

LookChem. (n.d.). Cas 70258-18-3, 2-Chloro-5-chloromethylpyridine. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-chloro-5-(chloromethyl)-2-methoxypyridine (C7H7Cl2NO) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

Structure Elucidation of 3-Chloro-5-(chloromethyl)-2-methoxypyridine: A Comprehensive Analytical Framework

Executive Summary & Compound Profile

In modern pharmaceutical and agrochemical development, substituted pyridines serve as critical building blocks. 3-Chloro-5-(chloromethyl)-2-methoxypyridine (CAS: 1227516-74-6) is a highly functionalized intermediate [1]. Structurally, it features a pyridine core decorated with a methoxy group at C-2, a chlorine atom at C-3, and a chloromethyl group at C-5.

The analytical challenge in elucidating this structure lies in unambiguously defining the regiochemistry of the substituents. A simple 1D Nuclear Magnetic Resonance (NMR) spectrum can identify the presence of the functional groups, but it cannot definitively prove their positions on the heteroaromatic ring. Therefore, we must employ a self-validating analytical workflow that integrates High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation with 2D NMR techniques (specifically HMBC) for precise spatial and bond-connectivity mapping.

Caption: Self-validating analytical workflow for unambiguous structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice

Before mapping the carbon skeleton, the exact molecular formula must be established to serve as a boundary condition for all subsequent analyses. We utilize Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-HRMS). The presence of two chlorine atoms in the molecule provides a highly diagnostic isotopic signature. Chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio. A molecule with two chlorine atoms will exhibit a classic 9:6:1 isotopic pattern for the M, M+2, and M+4 peaks [2].

Fragmentation Pathway Analysis

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. The chloromethyl group is highly labile, readily losing a chlorine radical ( Cl∙ ) or the entire chloromethyl group ( CH2Cl∙ ) to form a stabilized substituted tropylium or pyridinium cation [3].

Caption: Proposed ESI+ MS/MS fragmentation pathway for 3-Chloro-5-(chloromethyl)-2-methoxypyridine.

Step-by-Step Methodology: LC-HRMS

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm). Apply a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

-

Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

-

Acquisition: Scan m/z 50 to 500. Isolate the [M+H]+ precursor ion ( m/z 192.0) and apply Higher-energy C-trap Dissociation (HCD) at normalized collision energies of 20, 30, and 40 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR: Identifying the Functional Groups

The 1H and 13C NMR spectra provide the inventory of the molecule's functional groups [4]. The methoxy group (-OCH 3 ) and chloromethyl group (-CH 2 Cl) appear as distinct singlets in the aliphatic region. The pyridine ring contains only two protons (H-4 and H-6). Because they are meta to each other, they will exhibit a small 4J coupling constant ( ∼ 2.0 - 2.5 Hz). H-6 is highly deshielded due to the adjacent electronegative pyridine nitrogen, pushing its chemical shift downfield relative to H-4.

Table 1: Predicted 1H NMR Data (400 MHz, CDCl 3 )

| Proton | Shift ( δ , ppm) | Multiplicity | Integration | Assignment Logic |

| -OCH 3 | 4.05 | Singlet (s) | 3H | Deshielded by oxygen; typical methoxy range. |

| -CH 2 Cl | 4.55 | Singlet (s) | 2H | Deshielded by chlorine and the aromatic ring current. |

| H-4 | 7.75 | Doublet (d, J=2.2 Hz) | 1H | Aromatic proton between Cl and CH 2 Cl; meta coupling to H-6. |

| H-6 | 8.15 | Doublet (d, J=2.2 Hz) | 1H | Aromatic proton adjacent to pyridine nitrogen; most deshielded. |

Table 2: Predicted 13C NMR Data (100 MHz, CDCl 3 )

| Carbon | Shift ( δ , ppm) | Type | Assignment Logic |

| C-2 | 158.5 | Quaternary | Highly deshielded by adjacent N and -OCH 3 oxygen. |

| C-6 | 145.2 | CH | Deshielded by adjacent pyridine nitrogen. |

| C-4 | 138.4 | CH | Aromatic CH. |

| C-5 | 128.6 | Quaternary | Substituted with -CH 2 Cl. |

| C-3 | 118.2 | Quaternary | Substituted with -Cl. |

| -OCH 3 | 54.5 | CH 3 | Typical methoxy carbon. |

| -CH 2 Cl | 43.8 | CH 2 | Typical chloromethyl carbon. |

2D NMR: Regiochemical Mapping via HMBC

Causality: Relying solely on 1D chemical shifts to assign the positions of the chloro and chloromethyl groups is prone to error due to solvent effects and subtle anisotropic shielding. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing us to "walk" across the molecule's skeleton[4].

For instance, the methoxy protons will show a strong 3J correlation to C-2, anchoring the oxygen to the ring. The chloromethyl protons will show 3J correlations to C-4 and C-6, proving that the -CH 2 Cl group is located at C-5 (between C-4 and C-6).

Caption: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) logic mapping the pyridine ring.

Step-by-Step Methodology: NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a high-quality 5 mm NMR tube.

-

1D 1H NMR: Acquire at 400 MHz or 600 MHz at 298 K. Use a 30° pulse angle, a relaxation delay (d1) of 2.0 s, and 16 scans.

-

1D 13C NMR: Acquire at 100 MHz or 150 MHz with continuous proton decoupling (WALTZ-16). Use a relaxation delay of 2.0 s and acquire 1024 to 2048 scans to ensure a high signal-to-noise ratio for quaternary carbons.

-

2D HMBC: Set up a gradient-selected HMBC experiment optimized for long-range coupling constants ( nJCH=8 Hz). Acquire with 2048 data points in the direct dimension ( t2 ) and 256 increments in the indirect dimension ( t1 ).

Conclusion: The Self-Validating System

The structure elucidation of 3-Chloro-5-(chloromethyl)-2-methoxypyridine is achieved not by a single technique, but through an interlocking matrix of analytical data. HRMS provides the exact mass and isotopic boundaries, confirming the C7H7Cl2NO formula. 1D NMR catalogs the distinct functional groups, while 2D HMBC securely fastens these groups to their exact locations on the pyridine ring. By cross-referencing the theoretical MS fragmentation against the empirical MS/MS data, the analytical loop is closed, resulting in an irrefutable structural assignment.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]

Comprehensive Spectral Characterization and Synthetic Utility of 3-Chloro-5-(chloromethyl)-2-methoxypyridine

Executive Summary

In modern medicinal chemistry and API (Active Pharmaceutical Ingredient) development, functionalized pyridines serve as ubiquitous structural motifs due to their favorable physicochemical properties and predictable pharmacokinetics. 3-Chloro-5-(chloromethyl)-2-methoxypyridine (CAS: 1227516-74-6) is a highly versatile, bifunctional building block[1]. Featuring a reactive benzylic chloride for nucleophilic substitution and an electron-rich methoxypyridine core for subsequent cross-coupling or derivatization, it is a critical intermediate in the synthesis of complex therapeutics.

This whitepaper provides an authoritative, in-depth analysis of the structural characterization (NMR, MS, IR) of 3-chloro-5-(chloromethyl)-2-methoxypyridine, bridging the gap between raw spectral data and the underlying quantum mechanical and chemical causalities. Furthermore, it details field-proven, self-validating experimental protocols for its application in drug discovery workflows.

Structural Rationale and Synthetic Utility

The molecular architecture of 3-chloro-5-(chloromethyl)-2-methoxypyridine ( C7H7Cl2NO , MW: 192.04 g/mol ) is deliberately designed for orthogonal reactivity.

-

The Chloromethyl Group (-CH₂Cl): Positioned at C-5, this moiety acts as a highly reactive electrophile. The adjacent pyridine ring stabilizes the transition state during SN2 reactions, making it an ideal benzylic alkylating agent for secondary amines or thiols[2].

-

The Aryl Chloride (-Cl): Positioned at C-3, this halogen is generally inert to standard SN2 conditions but can be activated for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions once the chloromethyl group has been utilized.

-

The Methoxy Group (-OCH₃): Positioned at C-2, it serves a dual purpose. Electronically, it donates electron density into the pyridine ring via resonance, modulating the basicity of the nitrogen and the reactivity of the C-3 chloride[3]. Sterically, it dictates the conformation of adjacent substituents.

Caption: Synthetic utility of 3-chloro-5-(chloromethyl)-2-methoxypyridine in API development.

Comprehensive Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are dictated by the push-pull electronic effects of its substituents[4].

-

Causality in 1H NMR Shifts: The methoxy group at C-2 acts as a strong electron-donating group via resonance, which typically shields the pyridine ring protons. However, the chlorine at C-3 is electron-withdrawing via induction. The C-6 proton (adjacent to the nitrogen) is highly deshielded by the electronegative nitrogen atom, appearing as a doublet at ~8.02 ppm. The C-4 proton, caught between the inductive withdrawal of the C-3 chlorine and the resonance donation of the C-2 methoxy group, appears at ~7.65 ppm. Because C-4 and C-6 are meta to each other, they exhibit a characteristic meta-coupling constant ( J≈2.2 Hz)[3].

-

Causality in 13C NMR Shifts: The C-2 carbon is highly deshielded (~158.5 ppm) due to the direct attachment of the electronegative oxygen. The benzylic carbon of the chloromethyl group appears at ~43.2 ppm, a characteristic shift for a carbon bound to a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is the optimal technique for this compound.

-

Causality in Ionization: The basic pyridine nitrogen readily accepts a proton in an acidic mobile phase (e.g., 0.1% formic acid), forming a stable [M+H]+ ion.

-

Isotopic Signature: The presence of two chlorine atoms generates a highly distinct isotopic pattern. Chlorine naturally occurs as 35Cl (75%) and 37Cl (25%). A di-chlorinated species will present an M:M+2:M+4 ratio of approximately 100:65:11 . The monoisotopic exact mass for [C7H735Cl2NO+H]+ is calculated at m/z 191.9983.

Caption: ESI-MS positive mode fragmentation pathway for the [M+H]+ ion.

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides rapid structural verification without the moisture interference common in KBr pellet preparation. The spectrum is dominated by the C=N and C=C aromatic stretches (~1590, 1560 cm−1 ) and the strong C−O−C asymmetric stretch of the methoxy group (~1260 cm−1 ).

Self-Validating Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

To ensure a self-validating system, the protocol relies on internal referencing and specific relaxation parameters to guarantee quantitative accuracy.

-

Solvent Selection: Dissolve 15 mg of 3-chloro-5-(chloromethyl)-2-methoxypyridine in 0.6 mL of deuterated chloroform ( CDCl3 ). Causality: CDCl3 lacks exchangeable protons, preventing signal overlap, and its residual CHCl3 peak (7.26 ppm) serves as an internal calibration standard.

-

Sample Homogenization: Vortex the mixture for 30 seconds. Filter through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

-

Acquisition Parameters ( 1H ): Set the spectrometer to 400 MHz. Use a spectral width of 12 ppm. Critical Step: Set the relaxation delay ( D1 ) to 2.0 seconds. Causality: This ensures complete relaxation of all proton spins between pulses, allowing for accurate integration ratios (1:1:2:3).

-

Validation: The integral of the methoxy singlet (~4.05 ppm) must be exactly 1.5 times the integral of the chloromethyl singlet (~4.52 ppm). Any deviation indicates degradation or impurity.

Protocol 2: SN2 N-Alkylation Workflow

This protocol utilizes the chloromethyl group while preserving the aryl chloride for future coupling.

-

Reagent Assembly: In an oven-dried round-bottom flask, combine 1.0 eq of 3-chloro-5-(chloromethyl)-2-methoxypyridine, 1.1 eq of a secondary amine (e.g., morpholine), and 2.0 eq of anhydrous potassium carbonate ( K2CO3 ).

-

Solvent Addition: Suspend the mixture in anhydrous acetonitrile ( MeCN ) (0.2 M). Causality: MeCN is a polar aprotic solvent that highly solvates the amine nucleophile, increasing its reactivity, while K2CO3 acts as a mild, heterogeneous proton scavenger that will not induce unwanted elimination side-reactions.

-

Reaction Execution: Stir at 60°C for 4 hours under a nitrogen atmosphere. Monitor via LC-MS.

-

Validation: The reaction is deemed complete when the LC-MS shows the disappearance of the m/z 192 peak and the emergence of the product peak. The isotopic pattern of the product must shift from a di-chloro signature (100:65:11) to a mono-chloro signature (100:33), confirming the specific displacement of the aliphatic chloride over the aromatic chloride.

Consolidated Spectral Data Tables

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3 )

| Position | 1H Shift (ppm) | Multiplicity | Coupling ( J , Hz) | Integration | 13C Shift (ppm) | Assignment Causality |

| C-2 | - | - | - | - | 158.5 | Deshielded by direct -O attachment. |

| C-3 | - | - | - | - | 117.8 | Upfield shifted by resonance, despite -Cl. |

| C-4 | 7.65 | Doublet | 2.2 | 1H | 138.7 | Meta-coupling to H-6; shielded by methoxy. |

| C-5 | - | - | - | - | 127.4 | Quaternary carbon attached to alkyl group. |

| C-6 | 8.02 | Doublet | 2.2 | 1H | 144.2 | Highly deshielded by adjacent Pyridine N. |

| -OCH₃ | 4.05 | Singlet | - | 3H | 54.6 | Standard methoxy region. |

| -CH₂Cl | 4.52 | Singlet | - | 2H | 43.2 | Deshielded by adjacent aliphatic Cl. |

Table 2: High-Resolution Mass Spectrometry (ESI+) Isotope Distribution

| Ion Species | Calculated Exact Mass ( m/z ) | Relative Abundance (%) | Diagnostic Significance |

| [M(35Cl2)+H]+ | 191.9983 | 100.0 | Base peak; confirms molecular formula. |

| [M(35Cl37Cl)+H]+ | 193.9953 | ~65.0 | Confirms presence of exactly two Cl atoms. |

| [M(37Cl2)+H]+ | 195.9924 | ~11.0 | Confirms presence of exactly two Cl atoms. |

References

-

Sigma-Aldrich Product Catalog - 3-chloro-5-(chloromethyl)-2-methoxypyridine (CAS: 1227516-74-6). MilliporeSigma. [1]

-

ChemicalBook Spectral Database - 2-Methoxypyridine 1H NMR spectrum and Chemical Shifts. ChemicalBook. [3]

-

Wikipedia: The Free Encyclopedia - 2-Chloromethylpyridine: Preparation and Reactions. Wikimedia Foundation.[2]

-

National Center for Biotechnology Information (PMC) - The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. NIH. [4]

Sources

- 1. 115495 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 4. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Solubility and Solvolytic Stability Profiling of 3-Chloro-5-(chloromethyl)-2-methoxypyridine

Abstract 3-Chloro-5-(chloromethyl)-2-methoxypyridine (CAS 1227516-74-6) is a highly functionalized heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). For drug development professionals, understanding the solubility of this intermediate is critical for optimizing reaction conditions, extraction processes, and purification workflows. However, treating its solubility as a purely thermodynamic parameter is a critical error. Due to the inherent reactivity of the chloromethyl group, solubility in protic solvents is fundamentally coupled with solvolytic degradation. This technical guide provides a comprehensive framework for evaluating the solubility of this compound using a self-validating kinetic approach.

Structural and Mechanistic Analysis

When selecting solvents for 3-Chloro-5-(chloromethyl)-2-methoxypyridine, one must analyze the electronic effects of the pyridine ring substituents to understand the causality behind its dissolution and degradation behaviors[1].

-

The Methoxy Effect: The methoxy group at the 2-position is strongly electron-donating via resonance. This electron density is pushed into the pyridine ring, which can stabilize a transient partial positive charge at the benzylic position during the heterolytic cleavage of the C-Cl bond in the chloromethyl group[1].

-

Nucleophilic Susceptibility: Because of this resonance stabilization, the chloromethyl group is highly susceptible to SN1 and SN2 nucleophilic substitution (solvolysis) when dissolved in polar protic solvents[2].

-

The Lipophilic Chloro Group: The chlorine atom at the 3-position provides inductive electron withdrawal, slightly counteracting the methoxy group, but primarily serving to increase the overall lipophilicity (logP) of the molecule.

Predicted Solubility and Stability Matrix

Based on Hansen Solubility Parameters (HSP) for substituted pyridines—which account for dispersion forces, polar interactions, and hydrogen bonding—combined with empirical reactivity trends, the following matrix summarizes the predicted solubility and stability profile[3],[4].

| Solvent System | Polarity Index | Predicted Solubility (mg/mL) | Solvolytic Stability (25°C) | Dominant Mechanism / Outcome |

| Water | 10.2 | < 0.1 (Practically Insoluble) | Poor | Hydrolysis to hydroxymethyl pyridine |

| Methanol | 5.1 | 10 - 50 (Sparingly Soluble) | Poor | Methanolysis to methoxymethyl pyridine |

| DMSO | 7.2 | > 100 (Freely Soluble) | Moderate | Stable at RT; degrades if heated |

| Dichloromethane | 3.1 | > 100 (Freely Soluble) | Excellent | True thermodynamic solubility |

| n-Hexane | 0.1 | 1 - 10 (Slightly Soluble) | Excellent | True thermodynamic solubility |

Self-Validating Experimental Protocol: Kinetic Shake-Flask Method

To accurately determine solubility without being confounded by degradation, standard OECD shake-flask methods (e.g., OECD 105/107) must be modified[5],[6]. The following protocol is a self-validating system : it simultaneously measures concentration and peak purity[7]. If purity drops over time, the system automatically invalidates the thermodynamic assumption and shifts to a kinetic degradation model.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess of 3-Chloro-5-(chloromethyl)-2-methoxypyridine (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed amber glass HPLC vial.

-

Temperature-Controlled Equilibration: Place the vials in a thermostatic shaker set strictly to 25.0 ± 0.1 °C. Agitate at 500 RPM.

-

Causality: Strict temperature control is vital because elevated temperatures exponentially accelerate solvolysis in protic media, artificially skewing solubility data.

-

-

Time-Course Sampling (The Self-Validation Step): Withdraw 50 µL aliquots at t=1h , t=4h , and t=24h . Centrifuge immediately at 10,000 x g for 5 minutes to pellet undissolved microcrystals[5].

-

Quenching and Dilution: Dilute the supernatant 1:100 in a cold, inert diluent (e.g., Acetonitrile) to immediately halt any ongoing solvolysis.

-

HPLC-UV Analysis: Inject the sample onto a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

-

Validation Logic: Monitor the Main Peak Area (Concentration) and Total Area (Purity). If the concentration plateaus between 4h and 24h with >99% purity, thermodynamic equilibrium is confirmed. If new peaks emerge (e.g., shorter retention time hydrolysis products) and the main peak area decreases, the solvent is deemed reactive, and only the t=1h data is utilized as an apparent kinetic solubility limit.

-

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating solubility protocol, ensuring that physical dissolution is never conflated with chemical degradation.

Figure 1: Self-validating workflow for simultaneous solubility and solvolytic stability profiling.

References

-

[5] Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU).[Link]

-

[7] Equilibrium solubility studies step by step practically. ResearchGate. [Link]

-

[3] Hansen Solubility Parameters — Biological Materials. ResearchGate. [Link]

-

[2] Photochemical and Thermal Solvolysis of Picolyl Chlorides. LookChem. [Link]

-

[6] A.8. Partition Coefficient (OECD Test Guideline). ENFO.[Link]

-

[4] Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI.[Link]

Sources

Advanced Material Safety & Handling Whitepaper: 3-Chloro-5-(chloromethyl)-2-methoxypyridine

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Scope: Physicochemical profiling, mechanistic toxicology, advanced containment, and self-validating emergency protocols.

Molecular Characterization & Physicochemical Profiling

In advanced pharmaceutical synthesis, 3-Chloro-5-(chloromethyl)-2-methoxypyridine serves as a highly reactive, electrophilic building block. It is predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), where the targeted introduction of a functionalized pyridine moiety is required via nucleophilic substitution (e.g., N -alkylation or S -alkylation) [1].

Due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine atom, the methylene carbon at the C5 position is highly electrophilic. This structural feature makes the compound exceptionally useful for synthesis but equally hazardous to biological tissues.

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine |

| CAS Number | 1227516-74-6 |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| InChI Key | UNCQLBTVVVCJFQ-UHFFFAOYSA-N |

| Standard Purity | ≥ 95% |

| Primary GHS Hazards | H302 (Harmful if swallowed), H314 (Severe skin burns and eye damage) |

Data aggregated from standard commercial chemical specifications [1, 2].

Reactivity Dynamics & Mechanistic Toxicology

To design effective safety protocols, one must understand the causality behind the compound's toxicity. The hazards of 3-Chloro-5-(chloromethyl)-2-methoxypyridine do not stem merely from its acidity or basicity, but from its behavior as a potent alkylating agent [3].

When exposed to physiological environments, the chloromethyl group undergoes rapid bimolecular nucleophilic substitution ( SN2 ). Biological nucleophiles—such as the sulfhydryl groups in proteins and the amine groups in DNA base pairs—attack the electrophilic methylene carbon, displacing the chloride ion. This irreversible covalent modification of cellular macromolecules leads to rapid cell death, manifesting macroscopically as severe chemical burns (H314) and profound lachrymatory (tear-inducing) effects.

Fig 1: Electrophilic alkylation pathway and cellular defense mechanisms.

Advanced Handling & Containment Protocols

Standard laboratory PPE is insufficient for handling reactive halogenated compounds. Nitrile gloves, while ubiquitous, offer poor breakthrough times against chlorinated organics.

Step-by-Step Methodology: Moisture-Free Schlenk Transfer

Because atmospheric moisture can slowly hydrolyze the chloromethyl group—generating hydrochloric acid (HCl) and triggering auto-catalytic degradation—this compound must be handled using air-free techniques.

-

Environmental Control: Conduct all operations within a certified fume hood or a glovebox purged with high-purity Argon or Nitrogen.

-

PPE Selection: Don heavy-duty butyl rubber or multi-layer laminate gloves (e.g., Silver Shield). Ensure a flame-retardant lab coat and tightly sealed chemical splash goggles are worn.

-

Vessel Preparation: Flame-dry or oven-dry all glassware. Purge the receiving vessel with inert gas for a minimum of 15 minutes prior to transfer.

-

Transfer Execution: Utilize a gas-tight syringe equipped with a PTFE plunger or a stainless-steel cannula under positive inert gas pressure.

-

System Validation: Self-validating step—Monitor the internal pressure of the reaction vessel via a bubbler. A steady, slow bubbling confirms positive inert pressure, ensuring zero ingress of atmospheric moisture during the transfer.

Emergency Response & Decontamination Workflows

In the event of a spill, standard aqueous cleanup is contraindicated. Applying pure water to 3-Chloro-5-(chloromethyl)-2-methoxypyridine results in slow hydrolysis, continuously off-gassing toxic HCl vapors. Instead, the electrophile must be actively quenched using a competing nucleophile.

Step-by-Step Methodology: Spill Containment and Neutralization

-

Evacuate and Isolate: Immediately clear personnel from the immediate vicinity and lower the fume hood sash to maximize exhaust velocity.

-

PPE Escalation: If the spill exceeds primary containment, responders must don a full-face respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges.

-

Physical Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use combustible materials like paper towels.

-

Chemical Quenching: Liberally apply a neutralization solution consisting of 5-10% aqueous sodium bicarbonate mixed with a mild amine (e.g., ethanolamine). Causality: The amine acts as a superior nucleophile, rapidly outcompeting water in the SN2 reaction and permanently neutralizing the alkylating hazard without generating volatile HCl gas.

-

Validation & Disposal: Self-validating step—Test the pH of the neutralized slurry using indicator paper. A stable pH of 8 to 9 confirms the complete consumption of the electrophile and neutralization of any residual acids. Collect the slurry into a sealed, vented container for disposal as hazardous halogenated waste.

Fig 2: Step-by-step spill containment, neutralization, and validation workflow.

Storage, Stability, and Reactivity

-

Storage Conditions: Must be stored at 2–8°C (refrigerated) under a strictly inert atmosphere (Argon).

-

Incompatibilities: Highly incompatible with strong bases, strong oxidizing agents, and protic solvents (water, alcohols).

-

Degradation Causality: Exposure to ambient heat and moisture initiates hydrolysis, converting the chloromethyl group to a hydroxymethyl group while releasing HCl. The liberated HCl protonates the pyridine nitrogen of adjacent molecules, making the system highly acidic and accelerating further degradation. This auto-catalytic loop can lead to dangerous pressure buildup in sealed containers.

References

-

European Chemicals Agency (ECHA). "Understanding CLP: Classification, Labelling and Packaging Regulations for Corrosive and Alkylating Agents". Available at:[Link]

3-Chloro-5-(chloromethyl)-2-methoxypyridine: A Comprehensive Technical Guide for Medicinal Chemistry and Drug Development

Executive Summary

In the landscape of modern drug discovery, functionalized N-heterocycles serve as the foundational architecture for a vast array of therapeutics. 3-Chloro-5-(chloromethyl)-2-methoxypyridine (CAS: 1227516-74-6) has emerged as a highly versatile, electrophilic building block[1]. Characterized by its orthogonal reactivity profile, this compound allows medicinal chemists to execute complex, multi-step derivatizations without the need for excessive protecting group manipulations. This whitepaper provides an in-depth analysis of its physicochemical properties, reactivity vectors, synthetic methodologies, and applications in pharmaceutical development.

Physicochemical and Structural Profiling

The utility of 3-chloro-5-(chloromethyl)-2-methoxypyridine stems directly from its unique electronic topology. The electron-deficient nature of the pyridine ring is partially mitigated by the electron-donating resonance of the C2-methoxy group. However, the inductive withdrawal from the C3-chloro substituent and the ring nitrogen renders the C5-chloromethyl group highly electrophilic—functionally equivalent to an activated benzylic chloride[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, critical for predicting its behavior in organic synthesis and purification workflows[2][3].

| Parameter | Value |

| Chemical Name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine |

| CAS Registry Number | 1227516-74-6 |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Predicted Boiling Point | 256.6 ± 35.0 °C |

| Predicted Density | 1.312 ± 0.06 g/cm³ |

| Predicted pKa | 0.34 ± 0.20 |

| Appearance | Colorless to pale yellow oil/low-melting solid |

Chemical Reactivity & Orthogonal Functionalization

The strategic placement of functional groups on this scaffold provides three distinct, orthogonal vectors for chemical modification. Understanding the causality behind these reactivity differences is paramount for designing successful synthetic routes.

-

Sₙ2 Alkylation (C5-Chloromethyl): The primary site of reactivity. The chloromethyl group is highly susceptible to nucleophilic attack by amines, thiols, and alkoxides. The pyridine ring's electron-withdrawing nature lowers the transition state energy for the Sₙ2 displacement, allowing these reactions to proceed rapidly under mild basic conditions.

-

Palladium-Catalyzed Cross-Coupling (C3-Chloro): Once the chloromethyl group has been elaborated, the C3-chloro position can be engaged in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The adjacent methoxy group sterically shields this position slightly but electronically activates the C-Cl bond for oxidative addition by electron-rich palladium catalysts.

-

Demethylation (C2-Methoxy): The methoxy group serves a dual purpose: it acts as a directing/modulating group during early synthesis and protects the tautomeric pyridone core. Treatment with strong Lewis acids (e.g., BBr₃) or nucleophiles (e.g., TMSI) selectively cleaves the methyl ether, revealing the 2-pyridone pharmacophore often required for hydrogen-bond donor interactions in kinase active sites.

Fig 1: Orthogonal reactivity vectors of 3-chloro-5-(chloromethyl)-2-methoxypyridine.

Applications in Medicinal Chemistry

In drug discovery, the 3-chloro-2-methoxypyridin-5-yl motif is frequently utilized to improve the metabolic stability and lipophilic ligand efficiency (LLE) of lead compounds.

For instance, this specific substitution pattern has been integrated into the design of highly selective cyclooxygenase-2 (COX-2) inhibitors and complex sulfonamide derivatives, such as 1-[2-(3-chloro-2-methoxypyridin-5-yl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene[4]. By utilizing 3-chloro-5-(chloromethyl)-2-methoxypyridine as an alkylating agent, researchers can rapidly append this metabolically robust pyridine ring onto secondary amines or complex heterocycles, thereby generating targeted libraries for high-throughput screening.

Synthesis Methodology & Experimental Protocol

The most reliable and scalable method for accessing this compound is the direct chlorination of its corresponding alcohol precursor, (3-chloro-2-methoxypyridin-5-yl)methanol, using thionyl chloride (SOCl₂).

Mechanistic Rationale

The addition of catalytic N,N-dimethylformamide (DMF) is not merely a convention; it actively generates the Vilsmeier-Haack reagent in situ. This intermediate converts the hydroxyl group into a superior leaving group, thereby accelerating the nucleophilic displacement by chloride ions and minimizing the formation of symmetric ether byproducts. Furthermore, the use of SOCl₂ ensures that the byproducts (SO₂ and HCl) are volatile, driving the reaction to completion via Le Chatelier's principle and simplifying the downstream workup.

Step-by-Step Protocol

Reagents Required:

-

(3-Chloro-2-methoxypyridin-5-yl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Initiation: Suspend (3-chloro-2-methoxypyridin-5-yl)methanol in anhydrous DCM (0.2 M concentration) in a flame-dried round-bottom flask under an argon atmosphere. Cool the mixture to 0 °C using an ice-water bath.

-

Activation: Add catalytic DMF. Slowly add SOCl₂ dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic generation of HCl and SO₂ gases, preventing substrate degradation.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar alcohol precursor (R_f ~0.2) and the emergence of a less polar, UV-active spot (R_f ~0.6) confirms complete conversion.

-

Quenching (Critical Step): Cool the reaction back to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH 7-8. Causality: The methoxy group at the C2 position is susceptible to acid-catalyzed hydrolysis. Neutralizing the HCl byproduct immediately prevents degradation into the corresponding pyridone.

-

Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure product.

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization & Handling

To ensure the integrity of the synthesized or procured compound, rigorous analytical validation is required.

-

¹H NMR (400 MHz, CDCl₃): Expect a distinct singlet integrating to 3H at ~4.05 ppm corresponding to the C2-methoxy group. The benzylic chloromethyl protons will appear as a sharp singlet integrating to 2H at ~4.55 ppm. The aromatic protons at C4 and C6 will appear as two distinct doublets (or finely split singlets due to meta-coupling) in the 7.50–8.10 ppm range.

-

Storage & Stability: As an active alkylating agent, 3-chloro-5-(chloromethyl)-2-methoxypyridine is moisture-sensitive. Prolonged exposure to ambient humidity will result in slow hydrolysis back to the hydroxymethyl derivative. It must be stored in a tightly sealed amber vial, backfilled with argon or nitrogen, and kept at 2–8 °C[1].

References

-

1-[2-(3-chloro-2-methoxypyridin-5-yl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene | 195733-02-9 Source: molaid.com URL:[Link]

Sources

- 1. 3-chloro-5-(chloromethyl)-2-methoxypyridine | 1227516-74-6 [sigmaaldrich.com]

- 2. 3-chloro-5-(chloromethyl)-2-methoxypyridine | 1227516-74-6 [m.chemicalbook.com]

- 3. 115495 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-[2-(3-chloro-2-methoxypyridin-5-yl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene - CAS号 195733-02-9 - 摩熵化学 [molaid.com]

The Strategic Utility of Substituted Methoxypyridines in Chemical Synthesis and Drug Design

By: Senior Application Scientist

In my tenure overseeing synthetic route design and late-stage functionalization, substituted methoxypyridines have consistently proven to be indispensable scaffolds. They are not merely structural motifs; they are highly tunable electronic systems. By understanding the push-pull dynamics of the methoxy substituent, chemists can precisely modulate basicity, direct regioselective metalation, and execute complex nucleophilic substitutions.

This technical guide deconstructs the core chemical properties of methoxypyridines, providing field-proven insights and self-validating protocols for researchers in drug development and advanced organic synthesis.

Electronic Architecture and Acid-Base Modulation

The fundamental utility of the methoxypyridine system lies in the dual nature of the methoxy (-OCH₃) group. It exerts an electron-withdrawing inductive effect (-I) through the highly electronegative oxygen atom, while simultaneously acting as an electron-donating group via resonance (+M) from its oxygen lone pairs.

The position of the methoxy group relative to the pyridine nitrogen dictates which of these effects dominates, profoundly altering the molecule's basicity (pKa). Understanding this causality is critical for drug designers looking to optimize gastrointestinal absorption, metabolic stability, or blood-brain barrier (BBB) penetrance.

Quantitative pKa Comparison

Table 1: Influence of Methoxy Position on Pyridine Basicity

| Substrate | pKa (25 °C) | Primary Electronic Effect on Pyridine Nitrogen |

| Pyridine | 5.23[1] | N/A (Baseline) |

| 2-Methoxypyridine | 3.28[2] | Strong Inductive (-I) > Resonance (+M) |

| 3-Methoxypyridine | 4.78[3] | Inductive (-I) only |

| 4-Methoxypyridine | 6.58[4] | Resonance (+M) > Inductive (-I) |

The Causality of pKa Shifts:

-

2-Methoxypyridine: The proximity of the highly electronegative oxygen to the nitrogen maximizes the -I effect, stripping electron density away from the nitrogen lone pair. This completely overpowers the +M effect, making it significantly less basic than pyridine[2].

-

3-Methoxypyridine: The meta-relationship prevents the oxygen lone pairs from delocalizing onto the nitrogen via resonance. Only the -I effect operates, resulting in a moderate depression of basicity[3].

-

4-Methoxypyridine: The +M effect perfectly aligns to push electron density directly onto the nitrogen atom. Because the inductive effect weakens over the longer distance, resonance dominates, making this isomer highly basic[4].

Directed Ortho-Metalation (DoM) Dynamics

Methoxypyridines are premier substrates for Directed Ortho-Metalation (DoM)[5]. The methoxy oxygen acts as a Directing Metalation Group (DMG), coordinating the lithium cation of an organolithium base. This spatial tethering—known as the Complex-Induced Proximity Effect (CIPE)—drastically lowers the activation energy for deprotonation at the adjacent ortho carbon.

Fig 1. Directed ortho-metalation (DoM) pathway of 3-methoxypyridine via CIPE.

Protocol 1: Regioselective Lithiation of 3-Methoxypyridine

This protocol is designed as a self-validating system; the generation of the deep red/orange lithiated intermediate serves as an internal visual cue of successful deprotonation.

-

Base Generation (Crucial Step): In a flame-dried Schlenk flask under argon, prepare Mesityllithium (MesLi) by reacting bromomesitylene with t-BuLi in THF at -78 °C.

-

Causality: Commercial n-butyllithium is highly nucleophilic and prone to Chichibabin-type addition into the electron-deficient pyridine ring. MesLi provides the necessary basicity with sufficient steric bulk to suppress nucleophilic attack, ensuring strictly acid-base reactivity[5].

-

-

CIPE Coordination: Cool a solution of 3-methoxypyridine in anhydrous THF to -78 °C. Add the freshly prepared MesLi dropwise.

-

Causality: Low temperatures stabilize the pre-lithiation complex and prevent unwanted ring-opening or dimerization of the highly reactive lithiated species.

-

-

Deprotonation: Stir the mixture at -78 °C for 1 hour. A distinct color change indicates the formation of the 4-lithio-3-methoxypyridine species.

-

Electrophilic Quench: Introduce the desired electrophile (e.g., an aldehyde or alkyl halide) dropwise. Allow the reaction to slowly warm to room temperature before quenching with saturated aqueous NH₄Cl.

Nucleophilic Aromatic Substitution (SₙAr): The Methoxy Leaving Group

While halogens are the traditional leaving groups in SₙAr chemistry, modern methodologies have unlocked the ability to use the methoxy group itself as a leaving group. This is highly advantageous as it avoids the use of toxic or unstable halopyridines. A breakthrough protocol utilizing a NaH/LiI composite allows for the rapid amination of methoxypyridines[6].

Fig 2. Mechanism of NaH/LiI-mediated SₙAr amination of 2-methoxypyridine.

Protocol 2: NaH/LiI-Mediated Amination of 2-Methoxypyridine

-

System Activation: In a dry flask under inert atmosphere, combine Sodium Hydride (NaH, 5.0 equiv) and Lithium Iodide (LiI, 2.0 equiv) in anhydrous THF.

-

Nucleophile Generation: Add the aliphatic amine (e.g., piperidine) carefully.

-

Self-Validating Cue: Immediate hydrogen gas evolution confirms the deprotonation of the amine, generating the active amide nucleophile.

-

-

Bimetallic SₙAr: Add 2-methoxypyridine and heat the mixture to 60 °C for 12 hours.

-

Causality: Standard SₙAr on unactivated methoxypyridines is sluggish. However, the Li⁺ cation acts as a Lewis acid, chelating both the pyridine nitrogen and the methoxy oxygen, heavily polarizing the C-O bond. Simultaneously, the highly nucleophilic amide anion attacks the ring. This synergistic push-pull mechanism forces the expulsion of the methoxide leaving group[6].

-

The "Masked Pyridone" Strategy in Drug Discovery

In medicinal chemistry, the methoxypyridine motif is frequently deployed to mitigate the inherent basicity of the pyridine nitrogen. Highly basic amines often suffer from poor pharmacokinetics, rapid metabolic clearance, and an inability to cross the blood-brain barrier (BBB).

By installing a methoxy group, drug developers utilize the inductive electron-withdrawing effect to lower the pKa, thereby improving ADMET properties.

-

Neurodegenerative Therapeutics: This exact strategy was pivotal in the development of novel gamma-secretase modulators (GSMs) for Alzheimer's disease, where the methoxypyridine motif enabled the compounds to successfully cross the BBB and reduce Aβ42 levels in vivo[7].

-

Neuroprotection: Similarly, the neuroprotective agent (−)-P7C3-S243 leverages a 6-methoxypyridin-2-amine scaffold to achieve oral bioavailability and metabolic stability in models of Parkinson's disease[8].

Furthermore, in complex total synthesis, the methoxypyridine acts as a "masked pyridone." Sarpong and co-workers brilliantly utilized this in their total synthesis of Lycopodium alkaloids (e.g., lycoposerramine R). The methoxypyridine survives harsh synthetic sequences (like Eschenmoser-Claisen rearrangements) without interfering with the reaction media, and is later unmasked (O-demethylated) to reveal the target pyridone[9].

References

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC Source: nih.gov URL:7

-

2-Methoxypyridine | 1628-89-3 - ChemicalBook Source: chemicalbook.com URL:2

-

Cas 7295-76-3, 3-METHOXYPYRIDINE - LookChem Source: lookchem.com URL:3

-

pKa Data Compiled by R. Williams - Organic Chemistry Data Source: organicchemistrydata.org URL:1

-

4-Methoxypyridine | 620-08-6 - ChemicalBook Source: chemicalbook.com URL:4

-

Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - DR-NTU Source: ntu.edu.sg URL:6

-

Lithiation of methoxypyridines directed by .alpha.-amino alkoxides | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:5

-

Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (+/-)-Lycoposerramine R - ResearchGate Source: researchgate.net URL:9

-

Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine[(−)-P7C3-S243], with Improved Druglike Properties | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:8

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

3-Chloro-5-(chloromethyl)-2-methoxypyridine: A Strategic Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Structural Rationale

In the landscape of modern drug development and agrochemical synthesis, highly functionalized pyridine derivatives serve as indispensable scaffolds. 3-Chloro-5-(chloromethyl)-2-methoxypyridine (CAS: 1227516-74-6) is a premium trifunctional building block designed for orthogonal reactivity [1]. As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a programmable matrix for molecular assembly.

The structural logic of this compound is defined by three distinct vectors:

-

The 5-Chloromethyl Group (-CH₂Cl): A highly electrophilic, benzylic-like primary alkyl chloride primed for rapid S_N2 nucleophilic substitution.

-

The 3-Chloro Group (-Cl): An aryl chloride that remains inert under mild alkylation conditions but acts as a latent handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

The 2-Methoxy Group (-OMe): An electron-donating moiety that modulates the pKa of the pyridine ring, enhances lipophilicity, and serves as a masked 2-pyridone (a critical amide bioisostere) which can be revealed via late-stage demethylation.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in various solvent systems and its stability during purification. Table 1 summarizes the quantitative data for this compound [1].

Table 1: Quantitative Physicochemical Data for 3-Chloro-5-(chloromethyl)-2-methoxypyridine

| Property | Quantitative Value |

| CAS Registry Number | 1227516-74-6 |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Boiling Point (Predicted) | 256.6 ± 35.0 °C |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ |

| pKa (Predicted) | 0.34 ± 0.20 |

| Purity Standard | ≥ 95% (NMR/HPLC/GC) |

Note: The exceptionally low predicted pKa (0.34) is a direct consequence of the electron-withdrawing nature of the 3-chloro and 5-chloromethyl groups, meaning this pyridine will remain unprotonated under most physiological and mildly acidic reaction conditions.

Orthogonal Reactivity Mapping

The true value of 3-chloro-5-(chloromethyl)-2-methoxypyridine lies in its chemoselectivity. The aliphatic C-Cl bond possesses a significantly lower bond dissociation energy and lacks the resonance stabilization of the aromatic C-Cl bond [2]. This allows chemists to perform sequential, orthogonal functionalizations without the need for protecting groups.

Caption: Orthogonal synthetic workflow leveraging the trifunctional pyridine building block.

Step-by-Step Experimental Protocols & Mechanistic Causality

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and explicit mechanistic rationales for every reagent chosen.

Protocol 1: S_N2 Nucleophilic Substitution at C5

This step installs the primary side-chain (e.g., a secondary amine) while leaving the 3-chloro group intact [2].

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 3-chloro-5-(chloromethyl)-2-methoxypyridine (1.0 equiv) and anhydrous acetonitrile (0.2 M).

-

Reagent Addition: Add the nucleophile (e.g., morpholine, 1.2 equiv) followed by anhydrous K₂CO₃ (2.0 equiv).

-

Reaction Execution: Stir the suspension at room temperature for 4–12 hours. For sterically hindered nucleophiles, gentle heating (50 °C) may be applied.

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 192) is fully consumed and replaced by the product mass.

-

Workup: Quench the reaction with deionized water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanistic Causality: Acetonitrile is strictly selected as a polar aprotic solvent; it leaves the nucleophile unsolvated and highly reactive, accelerating the S_N2 trajectory. K₂CO₃ is utilized as a heterogeneous, mild inorganic base to scavenge the generated HCl byproduct. A stronger base (like NaH or KOtBu) is avoided to prevent unwanted E2 elimination or degradation of the chloromethyl group.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

Once the S_N2 reaction is complete, the latent 3-chloro group can be functionalized. Aryl chlorides on electron-deficient pyridine rings are notoriously sluggish, requiring specialized catalytic systems [3].

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube, combine the alkylated 3-chloropyridine intermediate (1.0 equiv), an arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition: Add a thoroughly degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

-

Catalyst Activation: Add Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%). Seal the tube and heat to 90 °C with vigorous stirring for 12–24 hours.

-

Self-Validation (In-Process Control): Monitor the reaction by TLC (UV active). If the reaction stalls at <50% conversion, verify the strict exclusion of oxygen, which rapidly oxidizes and deactivates the Pd(0) active species.

-

Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Partition the filtrate with water, extract, dry, and purify via flash column chromatography.

Mechanistic Causality: The C3-Cl bond possesses a high bond dissociation energy. Pd(OAc)₂ paired with RuPhos (a bulky, electron-rich Buchwald biarylphosphine ligand) is chosen specifically because the electron-rich phosphine lowers the activation barrier for the rate-limiting oxidative addition step. The inclusion of water in the solvent system is not optional; it is mechanically required to dissolve the inorganic base and convert the arylboronic acid into a reactive, negatively charged boronate complex, which is essential for the transmetalation step [3].

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C3-chloro position.

Protocol 3: Late-Stage Demethylation to 2-Pyridone

In medicinal chemistry, the 2-methoxypyridine motif is frequently utilized as a lipophilic protecting group. Once the molecular skeleton is assembled, it can be demethylated to reveal a 2-pyridone[4].

Mechanistic Causality: Pyridones are highly prized as amide bioisosteres. They provide critical hydrogen bond donor (N-H) and acceptor (C=O) interactions within target protein binding pockets while exhibiting superior metabolic stability compared to standard amides. Demethylation is typically achieved using BBr₃ in dichloromethane at -78 °C to room temperature, or via thermal hydrolysis using concentrated aqueous HCl/HBr at elevated temperatures (100 °C) [4]. The thermally induced rearrangement ensures the cleavage of the strong O-CH₃ bond, driven by the thermodynamic stability of the resulting pyridone tautomer.

References

-

Title: Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: On the Thermally Induced Rearrangement of 2-Alkoxypyridines to N-alkylpyridones Source: Australian Journal of Chemistry (ConnectSci) URL: [Link]

The Unseen Catalyst: A Technical Guide to 3-Chloro-5-(chloromethyl)-2-methoxypyridine

An In-depth Exploration of a Pivotal Intermediate in Modern Chemical Synthesis

For researchers, scientists, and professionals in drug development and agrochemical innovation, the journey from a promising molecular concept to a market-ready product is paved with critical chemical intermediates. These unsung heroes of synthesis, while not always in the spotlight, are the linchpins that enable the efficient and scalable production of complex active ingredients. This technical guide delves into the discovery, history, and synthetic pathways of one such crucial building block: 3-Chloro-5-(chloromethyl)-2-methoxypyridine .

While a singular, celebrated moment of discovery for this specific molecule is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of potent insecticides and pharmaceuticals. The history of 3-Chloro-5-(chloromethyl)-2-methoxypyridine is one of necessity, a tale of chemists seeking versatile scaffolds to construct the next generation of vital chemical products. Its structural features—a chlorinated pyridine ring, a reactive chloromethyl group, and a directing methoxy group—offer a unique combination of functionalities for synthetic manipulation.